ethyl10-aminodecanoatehydrochloride
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Overview
Description
ethyl10-aminodecanoatehydrochloride is a chemical compound with the molecular formula C12H26ClNO2 and a molecular weight of 251.8 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl10-aminodecanoatehydrochloride can be synthesized through several methods. One common method involves the reaction of 10-aminodecanoic acid with ethanol in the presence of hydrochloric acid. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of ethyl 10-aminodecanoate;hydrochloride often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl10-aminodecanoatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and esters.
Scientific Research Applications
ethyl10-aminodecanoatehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 10-aminodecanoate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with cellular receptors and modulate signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
ethyl10-aminodecanoatehydrochloride can be compared with other similar compounds, such as:
Ethyl 10-aminodecanoate: Lacks the hydrochloride group, which can affect its solubility and reactivity.
10-Aminodecanoic acid: The parent compound, which lacks the ethyl ester group.
Ethyl 10-aminodecanoate;hydrobromide: Similar structure but with a bromide ion instead of chloride, which can influence its chemical properties
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 10-aminodecanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13;/h2-11,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODYYEDSIARDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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